1-Methoxy-3-methylcyclohex-1-ene 1-Methoxy-3-methylcyclohex-1-ene
Brand Name: Vulcanchem
CAS No.: 61267-97-8
VCID: VC19529044
InChI: InChI=1S/C8H14O/c1-7-4-3-5-8(6-7)9-2/h6-7H,3-5H2,1-2H3
SMILES:
Molecular Formula: C8H14O
Molecular Weight: 126.20 g/mol

1-Methoxy-3-methylcyclohex-1-ene

CAS No.: 61267-97-8

Cat. No.: VC19529044

Molecular Formula: C8H14O

Molecular Weight: 126.20 g/mol

* For research use only. Not for human or veterinary use.

1-Methoxy-3-methylcyclohex-1-ene - 61267-97-8

Specification

CAS No. 61267-97-8
Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
IUPAC Name 1-methoxy-3-methylcyclohexene
Standard InChI InChI=1S/C8H14O/c1-7-4-3-5-8(6-7)9-2/h6-7H,3-5H2,1-2H3
Standard InChI Key MJHZCLPSGIDLIC-UHFFFAOYSA-N
Canonical SMILES CC1CCCC(=C1)OC

Introduction

Structural and Molecular Characteristics

1-Methoxy-3-methylcyclohex-1-ene belongs to the class of substituted cycloalkenes, with a molecular formula of C8H12O\text{C}_8\text{H}_{12}\text{O} and a molecular weight of 124.18 g/mol. The molecule consists of a six-membered cyclohexene ring with a methoxy group (-OCH3_3) at the 1-position and a methyl group (-CH3_3) at the 3-position. The conjugated double bond between C1 and C2 introduces geometric isomerism, though stereochemical data for this specific compound are absent in the provided sources .

Comparative analysis with 3-methylcyclohexene (CAS 591-48-0) reveals shared structural motifs. For instance, 3-methylcyclohexene has a boiling point of 104°C and a density of 0.8 g/cm³ . The addition of a methoxy group in 1-methoxy-3-methylcyclohex-1-ene likely increases polarity, potentially elevating its boiling point and altering solubility relative to non-oxygenated analogs.

Synthesis and Reaction Pathways

A proposed synthetic route involves the acid-catalyzed dehydration of 1-methoxy-3-methylcyclohexanol, followed by purification via fractional distillation. This method parallels the synthesis of 3-methylcyclohexene from di-tert-butyl peroxide and cyclohexene .

Physicochemical Properties

While direct data for 1-methoxy-3-methylcyclohex-1-ene are unavailable, extrapolations from related compounds suggest:

PropertyPredicted ValueBasis for Prediction
Boiling Point130–140°CCompared to 3-methylcyclohexene (104°C)
Density0.85–0.90 g/cm³Increased polarity from -OCH3_3
Refractive Index1.450–1.460Similar to substituted cyclohexenes
Solubility in WaterLow (≤1 g/L)Hydrophobic alkyl and aryl groups

The methoxy group may enhance solubility in polar aprotic solvents (e.g., acetone or DMF) relative to non-oxygenated analogs.

Reactivity and Stability

The electron-donating methoxy group at C1 likely stabilizes adjacent carbocations through resonance, influencing reaction pathways. For instance, in hydrohalogenation reactions, protonation of the double bond would generate a carbocation at C2, stabilized by the methoxy group’s +M effect. This contrasts with 3-methylcyclohexene, where carbocation stability derives from hyperconjugation with the methyl group .

Oxidative stability is another consideration. Cyclohexene derivatives are prone to polymerization upon exposure to light or peroxides . The methoxy group may mitigate this by donating electron density, though accelerated degradation under acidic conditions is probable due to ether cleavage.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator